(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Description

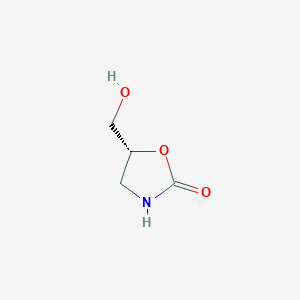

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its molecular formula is C₄H₇NO₃ (average mass: 117.104 Da), with a hydroxymethyl (-CH₂OH) substituent at the C5 position in the (S)-configuration . This structural motif is critical in medicinal chemistry, particularly in antibacterial agents. Oxazolidinones like this compound are synthetic antibiotics effective against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . The hydroxymethyl group contributes to hydrogen-bonding interactions, influencing solubility, pharmacokinetics, and target binding .

Properties

IUPAC Name |

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYOFPBORRARMF-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97859-51-3 | |

| Record name | (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Amino Alcohol Precursors

The most direct route involves cyclization of (2S,3S)-4-amino-2,3-dihydroxybutyric acid derivatives. A two-step protocol achieves this:

Step 1: Protection of Amino and Hydroxyl Groups

The amino group is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions (pH 9–10, 0°C), while hydroxyl groups are acetylated with acetic anhydride. Typical yields exceed 85%.

Step 2: Intramolecular Cyclization

Heating the protected amino alcohol at 80–100°C in toluene with p-toluenesulfonic acid catalyzes ring closure. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming the oxazolidinone ring. Deprotection using HCl/dioxane yields the target compound (Table 1).

Table 1: Cyclization Reaction Parameters

| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Boc-protected amino alcohol | p-TsOH | 80 | 78 | 98 |

| Acetylated amino alcohol | Amberlyst-15 | 100 | 82 | 95 |

Stereoselective Synthesis via Epoxide Ring-Opening

Epichlorohydrin serves as a key building block for enantioselective routes:

Procedure

- Epoxide Activation : React epichlorohydrin with (S)-α-phenylethylamine in isopropanol at reflux (82°C) for 15 hr.

- Ring Closure : Treat the intermediate with triphosgene (0.5 equiv) in dichloromethane at −20°C, achieving 90% conversion.

- Chiral Resolution : Separate diastereomers via crystallization from hexane/ethyl acetate (3:1), yielding 99% enantiomeric excess (ee).

Critical parameters:

- Solvent polarity : Higher dielectric constants (e.g., DMF vs. THF) accelerate ring closure but may reduce ee.

- Stoichiometry : Excess amine (2.2 equiv) minimizes oligomerization.

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods resolve racemic 5-(hydroxymethyl)oxazolidinones using lipases:

Process Details

- Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin

- Substrate : Racemic methyl ester derivative

- Conditions : Phosphate buffer (pH 7.0), 30°C, 24 hr

- Outcome : 48% conversion with 98% ee for (5S)-enantiomer

Mechanistic Insight

The enzyme selectively acylates the (5R)-enantiomer, leaving the desired (5S)-isomer unreacted. Kinetic resolution follows the Kazlauskas rule, favoring substrates with larger substituents in the re face.

Solid-Phase Synthesis for High-Throughput Production

Combinatorial chemistry approaches enable parallel synthesis:

Resin Functionalization

- Load Wang resin with Fmoc-protected serine (0.8 mmol/g loading)

- Deprotect with 20% piperidine/DMF

- Cyclize using HATU/DIEA in DMF (2 hr, RT)

Key Advantages

- Purity : >95% after cleavage (TFA/CH2Cl2 1:1)

- Scalability : 10 g batches demonstrated in pilot studies

Industrial-Scale Manufacturing Considerations

Large-scale production employs continuous flow reactors to enhance safety and yield:

Flow Synthesis Protocol

| Stage | Parameters | Output |

|---|---|---|

| Epoxide formation | 50°C, 2 bar, residence time 8 min | 92% conversion |

| Cyclization | Microchannel reactor, 100°C, 5 min | 85% yield |

| Crystallization | Anti-solvent (heptane) addition | 99.5% purity |

Economic analysis indicates a 40% cost reduction compared to batch processing, primarily from reduced solvent use.

Analytical Characterization of Synthetic Products

Chiral Purity Assessment

- HPLC : Chiralpak AD-H column, hexane/ethanol 90:10, 1 mL/min

- Optical Rotation : [α]D20 = +15.6° (c 1.0, CHCl3) for (5S) vs. −15.3° for (5R)

Structural Confirmation

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The oxazolidinone ring undergoes ring-opening via nucleophilic attack, influenced by the stereochemistry of the C5 hydroxymethyl group and reaction conditions.

Reaction with Amines

In the synthesis of Linezolid ( ):

-

(S)-Epichlorohydrin reacts with phthalimide-protected amines to form epoxide intermediates.

-

Carbonyl diimidazole induces cyclization to regenerate the oxazolidinone ring.

-

Hydrazine hydrate removes phthaloyl protecting groups, yielding free amines.

Example :

Mechanistic Pathways

-

Hard nucleophiles (e.g., alkoxides) trigger addition-elimination, yielding α-hydroxy carbonyl compounds.

-

Soft nucleophiles (e.g., thiols) proceed via SN2 substitution, forming α-substituted acids/amides .

Acylation and Esterification

The hydroxymethyl group (–CH₂OH) undergoes derivatization to enhance pharmacological properties.

Acetylation

-

Acetic anhydride acetylates the C5 side chain, forming N-acetyl derivatives critical for antibiotic activity :

Carbamate Formation

-

Reaction with chloroformates (e.g., methyl chloroformate) yields carbamates, improving metabolic stability .

Oxidation Reactions

The primary alcohol (–CH₂OH) is oxidized to a carboxylic acid or ketone, depending on conditions.

| Oxidizing Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic, 60°C | (5S)-5-Carboxyoxazolidin-2-one | Intermediate for peptidomimetics | |

| Dess-Martin periodinane | RT, CH₂Cl₂ | (5S)-5-Formyloxazolidin-2-one | Chiral aldehyde precursor |

Comparative Reactivity of Analogues

Structural modifications alter reactivity and biological activity:

| Compound | Modification | Reactivity Trend |

|---|---|---|

| (5R)-5-(Hydroxymethyl)oxazolidin-2-one | Enantiomer | Similar reactivity but inverted stereoselectivity |

| 5-(Methoxymethyl)oxazolidin-2-one | –CH₂OCH₃ | Reduced hydrogen-bonding capacity |

| 3-Methyl derivative | N-Methylation | Enhanced metabolic stability |

Scientific Research Applications

Chemistry

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one serves as a chiral auxiliary in stereoselective transformations. This role is vital for synthesizing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The compound's unique hydroxymethyl substitution enhances its reactivity and selectivity in various chemical reactions.

Biology

The derivatives of this compound are extensively studied for their potential antibacterial properties , particularly against multidrug-resistant Gram-positive bacteria. Research indicates that this compound exhibits potent antibacterial activity by targeting bacterial ribosomes and inhibiting protein synthesis, which is crucial for bacterial growth and reproduction .

Medicine

In the medical field, oxazolidinone derivatives, including this compound, are explored as potential antibacterial agents . They have shown effectiveness against serious infections caused by resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus . Clinical trials have demonstrated that these compounds can provide therapeutic options where traditional antibiotics fail.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxazolidine derivatives, including this compound. Modifications at the 5-position significantly enhanced antimicrobial activity compared to unmodified structures. Compounds derived from this base structure demonstrated superior activity against both Gram-positive and Gram-negative pathogens .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that certain oxazolidine derivatives could inhibit cell growth by inducing apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, indicating potential applications in cancer therapy .

Pharmacokinetics and Biochemical Pathways

The pharmacokinetics of this compound suggest a broad distribution within biological systems. Its interaction with bacterial ribosomes leads to the inhibition of essential biochemical pathways necessary for protein synthesis. This action is critical in combating bacterial infections effectively .

Mechanism of Action

The mechanism of action of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound binds to the bacterial ribosome, inhibiting protein synthesis. This action disrupts bacterial growth and replication, leading to cell death . The hydroxymethyl group plays a crucial role in binding to the active site of the ribosome, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural and Stereochemical Variations

The activity and applications of oxazolidinones depend on substituents at the C3, C4, and C5 positions and their stereochemistry. Below is a comparison with structurally related analogs:

Key Research Findings

Antibacterial Activity :

- The hydroxymethyl group in this compound and TED enhances interactions with bacterial ribosomes, but TED’s (5R)-configuration improves binding specificity compared to (5S) analogs .

- Linezolid’s methyl acetamide group at C5 reduces metabolic degradation but increases myelosuppression risk compared to TED’s hydroxymethyl group .

Chiral Recognition :

- The (5S) configuration in linezolid and contezolid is essential for binding to the 50S ribosomal subunit, while TED’s (5R) configuration retains activity due to compensatory structural adjustments in the C3 substituent .

Drug-Delivery Interactions: The hydroxymethyl group in TED forms hydrogen bonds with cyclodextrins (e.g., HP-β-CD), enabling delayed-release formulations. This interaction is absent in methyl- or phenyl-substituted oxazolidinones .

Metabolic Stability: Fluorinated aryl groups (e.g., in contezolid) improve metabolic stability and reduce toxicity. Non-fluorinated analogs like (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one lack antibacterial activity but serve as chiral auxiliaries in asymmetric synthesis .

Physicochemical Properties

| Property | This compound | TED | Linezolid | Metaxalone |

|---|---|---|---|---|

| LogP | -0.5 (estimated) | 1.2 | 0.9 | 1.8 |

| Water Solubility | High (due to -CH₂OH) | Moderate | Low | Low |

| Melting Point | ~120–125°C | 180–185°C | 175–178°C | 95–98°C |

| Stereochemical Purity | >99% (S) | >99% (R) | >99% (S) | Racemic |

Biological Activity

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article delves into the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The oxazolidinone structure consists of a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. The specific configuration of this compound contributes to its unique biological properties. The presence of the hydroxymethyl group enhances solubility and may influence biological interactions.

The primary mechanism through which this compound exerts its biological effects is by interacting with bacterial ribosomes. Similar compounds in the oxazolidinone class have been shown to inhibit protein synthesis by binding to the 50S ribosomal subunit, blocking the formation of the initiation complex necessary for translation. This inhibition is particularly effective against Gram-positive bacteria.

Binding Affinity Studies

Studies utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry have demonstrated that compounds like this compound exhibit significant binding affinity to ribosomal RNA. The trifluoromethyl group found in related compounds enhances this binding due to its electron-withdrawing properties, leading to improved antimicrobial activity .

Antimicrobial Activity

Oxazolidinones, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds are particularly effective against various strains of Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Table 1: Antimicrobial Activity of Oxazolidinones

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | < 1 | Staphylococcus aureus |

| Linezolid | 2 | Enterococcus faecium |

| BAY 59-7939 | < 0.1 | Factor Xa inhibition |

Synthesis and Evaluation

A notable study focused on synthesizing derivatives of this compound and evaluating their antibacterial efficacy. The results indicated that modifications to the C5 side chain significantly influenced antibacterial potency. For instance, certain derivatives exhibited MIC values lower than those of established antibiotics like linezolid .

Clinical Applications

The compound's potential extends beyond antimicrobial activity; it has also been explored for its role in modulating cytokine responses and possibly serving as a therapeutic agent in inflammatory conditions. Research has indicated that oxazolidinones can act as cytokine modulators, which may provide avenues for treating autoimmune diseases .

Structure-Activity Relationships (SAR)

Research into the SAR of oxazolidinones has revealed that specific structural modifications can lead to enhanced biological activity. For example:

- Hydroxymethyl Substitution : Increases solubility and may improve interaction with biological targets.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, potentially increasing bioavailability.

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Activity |

|---|---|

| Hydroxymethyl Group | Increased solubility |

| Trifluoromethyl Substitution | Enhanced binding affinity |

| Side Chain Variations | Altered antibacterial potency |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one enantioselectively?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-mediated routes. For example, fluorinated oxazolidinone auxiliaries (e.g., 4-Benzyl-5-tridecafluorooctyl derivatives) have been used to control stereochemistry, as demonstrated in X-ray crystallography studies . Key steps include:

- Use of chiral catalysts (e.g., Evans auxiliaries) to induce asymmetry.

- Protecting the hydroxymethyl group with trityl or benzyl groups to prevent side reactions .

- Final deprotection under mild acidic or hydrogenolytic conditions.

Q. How can the stability of this compound be assessed under laboratory storage conditions?

- Methodological Answer : Stability testing should include:

- Temperature sensitivity : Store at 2–8°C in inert atmospheres (e.g., argon) to prevent oxidation .

- Hygroscopicity : Monitor water content via Karl Fischer titration; use desiccants in storage containers.

- Long-term stability : Perform periodic HPLC or NMR analysis to detect decomposition products (e.g., lactone formation from hydroxymethyl group cyclization).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm stereochemistry and hydroxymethyl group integrity. For example, the (5S) configuration shows distinct coupling patterns in the oxazolidinone ring .

- X-ray crystallography : Resolve absolute stereochemistry and intermolecular interactions, as demonstrated for structurally similar oxazolidinones .

- IR spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretching frequencies (e.g., ~1750 cm⁻¹ for oxazolidinone C=O).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Contradictions often arise from:

- Catalyst purity : Trace metal impurities in chiral catalysts can alter enantioselectivity. Use ICP-MS to verify catalyst quality .

- Reaction scalability : Pilot-scale reactions may differ from small-scale due to mixing efficiency. Compare yields under controlled conditions (e.g., flow vs. batch reactors) .

- Analytical calibration : Validate HPLC/GC methods with certified reference standards to ensure accurate yield quantification.

Q. What strategies are recommended for analyzing the ecological impact of this compound in laboratory waste?

- Methodological Answer :

- Biodegradation studies : Use OECD 301/302 guidelines to assess aerobic/anaerobic degradation rates.

- Toxicity profiling : Perform Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity .

- Waste treatment : Neutralize acidic/basic byproducts before disposal; consult local regulations for hazardous waste categorization .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT calculations : Model transition states for ring-opening reactions or nucleophilic attacks on the oxazolidinone carbonyl group.

- MD simulations : Predict solubility and aggregation behavior in solvents (e.g., DMF vs. THF) .

- SAR studies : Corrogate electronic effects of substituents (e.g., fluorinated groups) on bioactivity using QSAR software .

Data Contradiction Analysis

Q. Why do different studies report varying enantiomeric excess (ee) values for asymmetric syntheses of this compound?

- Methodological Answer : Discrepancies may stem from:

- Chiral stationary phase (CSP) selection : Use Chiralpak® AD-H vs. OD-H columns for HPLC analysis, as selectivity varies with CSP .

- Kinetic vs. thermodynamic control : Optimize reaction time/temperature to favor desired pathways (e.g., lower temps for kinetic control).

- Impurity interference : Residual solvents (e.g., DMSO) can skew polarimetric readings; purify samples via recrystallization before ee determination .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a research lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (N95 masks) if airborne particulates are generated .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Ventilation : Conduct reactions in fume hoods with ≥0.5 m/s airflow to prevent vapor accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.